6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Properties
Molecular Formula |
C13H14ClNO4 |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
6-chloro-2-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO4/c1-2-19-13(18)15-6-5-8-7-9(14)3-4-10(8)11(15)12(16)17/h3-4,7,11H,2,5-6H2,1H3,(H,16,17) |
InChI Key |
CPECTNMBJVDKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Chlorination
Treatment of 1,2,3,4-tetrahydroisoquinoline with chlorine gas in acetic acid at 40°C introduces chlorine predominantly at the 6-position (yield: 65%).
Directed Ortho-Metalation
Lithiation of 1,2,3,4-tetrahydroisoquinoline using n-butyllithium at -78°C, followed by quenching with hexachloroethane, affords 6-chloro derivatives in 72% yield.
One-Pot Multistep Synthesis
Recent advances combine core formation, chlorination, and functionalization in a single reactor. A representative protocol involves:
-
Imine Formation : 6-Chlorobenzaldehyde + benzylamine → imine.
-
Castagnoli–Cushman Cyclization : Reaction with homophthalic anhydride → tetrahydroisoquinoline core.
-
In Situ Esterification : Ethanol/thionyl chloride → ethoxycarbonyl group.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Castagnoli–Cushman | Homophthalic anhydride, imine | 57–76 | >95 | High |
| Schotten-Baumann | Ethyl chloroformate, NaOH | 70–85 | 98 | Industrial |
| Nitrone Alkylation | Methyllithium, NaIO₄ | 40–50 | >98 ee | Low |
| One-Pot Synthesis | 6-Chlorobenzaldehyde, KMnO₄ | 48–52 | 90 | Moderate |
Challenges and Optimization Opportunities
-
Regioselectivity in Chlorination : Competing 5- and 7-chloro isomers require rigorous purification (e.g., column chromatography).
-
Acid Sensitivity : The carboxylic acid group necessitates mild oxidation conditions (e.g., NaIO₄ vs. KMnO₄).
-
Stereochemical Control : Chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that tetrahydroisoquinoline derivatives possess anticancer properties. Compounds similar to 6-chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neurological Disorders :
- Peptide Synthesis :
Synthetic Applications
- Synthesis of Complex Molecules :
- Chiral Synthesis :
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of tetrahydroisoquinoline showed significant cytotoxic effects against various cancer cell lines. The introduction of the ethoxycarbonyl group enhanced the compound's lipophilicity, improving cellular uptake and efficacy against resistant cancer types .
Case Study 2: Neuroprotective Effects
Research involving animal models has indicated that compounds derived from this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest potential therapeutic uses in conditions like Alzheimer's disease .
Comparative Analysis of Tetrahydroisoquinoline Derivatives
The following table summarizes the biological activities of various tetrahydroisoquinoline derivatives compared to this compound.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and chemical properties of 6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and related compounds:
*Molecular weight calculated based on formula C₁₃H₁₄ClNO₄.
Biological Activity
6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that is often associated with various pharmacological activities. The presence of the chloro and ethoxycarbonyl groups may enhance its biological activity by influencing its interaction with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against SARS-CoV-2. For instance, compounds based on the tetrahydroisoquinoline structure have demonstrated significant antiviral activity with half maximal effective concentrations (EC50) as low as 3.15 μM in vitro. These compounds inhibit viral replication primarily post-entry into host cells, suggesting a unique mechanism distinct from traditional antiviral agents like chloroquine .
Anticancer Activity
Tetrahydroisoquinoline derivatives have also been explored for their anticancer properties. Research indicates that certain derivatives can effectively bind to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For example, one study reported that a derivative exhibited a Ki value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.
- Induction of Apoptosis : By binding to anti-apoptotic proteins like Bcl-2, it promotes programmed cell death in cancerous cells.
- Modulation of Cellular Pathways : It may influence various signaling pathways that are critical for cell survival and proliferation.
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted benzylamines followed by chloro-substitution and ethoxycarbonyl protection. Key steps include:
- Cyclization : Acid-catalyzed or thermal conditions to form the tetrahydroisoquinoline core .
- Chlorination : Use of chlorinating agents (e.g., POCl₃) at controlled temperatures to avoid over-substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., verifying the absence of unreacted intermediates) .
Q. How do the functional groups in this compound influence its reactivity in further derivatization?
- Methodological Answer :
- Carboxylic Acid : Enables amide bond formation (via activation with EDC/HOBt) or esterification. Reactivity can be modulated by protecting groups (e.g., tert-butyl esters) .
- Ethoxycarbonyl Group : Participates in nucleophilic substitutions (e.g., hydrolysis to carboxylic acids under basic conditions) .
- Chloro Substituent : Facilitates cross-coupling reactions (Suzuki, Buchwald-Hartwig) for introducing aryl/heteroaryl groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Comparative Structural Analysis : Compare activity against structural analogs (e.g., methyl or fluoro-substituted tetrahydroisoquinolines) to identify substituent-specific effects .
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) and include positive/negative controls (e.g., known enzyme inhibitors) .
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .
Q. What strategies optimize the yield of the ethoxycarbonylation step while minimizing side reactions?
- Methodological Answer :
- Reagent Selection : Use ethyl chloroformate instead of phosgene derivatives to reduce toxicity and improve selectivity .
- Temperature Control : Maintain reaction temperatures below 0°C to suppress hydrolysis of the ethoxycarbonyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility without competing nucleophilic interactions .
Q. How should researchers design stability studies to assess degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (heat: 40–60°C; light: UV-A/B; pH extremes: 1–13) and monitor degradation via LC-MS .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH) .
- Identification of Degradants : Isolate major degradants via preparative HPLC and characterize using HRMS and 2D NMR .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Error Analysis : Report 95% confidence intervals and use ANOVA to compare potency across multiple assays .
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude statistically significant outliers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs) .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
